

# 6PPD-quinone-d5 CAS number and molecular weight

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## Compound of Interest

Compound Name: 6PPD-quinone-d5

Cat. No.: B12402663

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## In-Depth Technical Guide: 6PPD-quinone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6PPD-quinone-d5**, a deuterated internal standard crucial for the accurate quantification of the emergent environmental contaminant 6PPD-quinone. This document details its physicochemical properties, analytical applications, and the toxicological context of its non-deuterated analogue, 6PPD-quinone.

## Core Data Presentation

The following table summarizes the key quantitative data for **6PPD-quinone-d5**.

Property	Value	Source(s)
CAS Number	2750119-14-1	[1][2][3][4][5]
Molecular Formula	C <sub>18</sub> H <sub>17</sub> D <sub>5</sub> N <sub>2</sub> O <sub>2</sub>	
Molecular Weight	~303.4 g/mol	
Synonyms	2-((4-Methylpentan-2-yl)amino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione D5, 6PPD-quinone D5	

## Experimental Protocols

### Quantification of 6PPD-quinone in Environmental Samples using 6PPD-quinone-d5 by LC-MS/MS

This protocol provides a method for the analysis of 6PPD-quinone in water samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and **6PPD-quinone-d5** as an internal standard for isotope dilution.

#### a. Sample Preparation:

- Collect water samples in amber glass bottles and store them at  $\leq 6^{\circ}\text{C}$ , with a recommended hold time of 14 days from sampling to extraction.
- For analysis, take a 1 mL aliquot of the water sample.
- Spike the sample with a known concentration of **6PPD-quinone-d5** solution in acetonitrile.
- Dilute the sample 1:1 (v/v) with acetonitrile.
- Vortex the sample for 5 minutes.
- Centrifuge at 4500 rpm for 5 minutes.
- Filter the supernatant through a 0.22  $\mu\text{m}$  syringe filter prior to instrumental analysis.

#### b. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
  - Column: A reverse-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1  $\times$  50 mm, 1.9  $\mu\text{m}$ ) is suitable.
  - Mobile Phase: A gradient of ammonium fluoride in water and acetonitrile is effective.
  - Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.
  - Injection Volume: Typically 5  $\mu\text{L}$ .

- Mass Spectrometry (MS):
  - Ionization Mode: Positive electrospray ionization (ESI+).
  - Analysis Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Monitor specific precursor-to-product ion transitions for both 6PPD-quinone and **6PPD-quinone-d5** to ensure specificity and accurate quantification.

c. Quantification:

- Generate a calibration curve using a series of standards containing known concentrations of 6PPD-quinone and a constant concentration of **6PPD-quinone-d5**.
- The concentration of 6PPD-quinone in the environmental samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## Acute Toxicity Testing of 6PPD-quinone in Coho Salmon (*Oncorhynchus kisutch*)

This protocol outlines a static-renewal toxicity test to determine the median lethal concentration (LC50) of 6PPD-quinone in juvenile coho salmon.

a. Test Organisms:

- Use juvenile coho salmon of a specific age and weight range.
- Acclimate the fish to laboratory conditions for a specified period before the experiment.

b. Experimental Setup:

- Prepare a stock solution of 6PPD-quinone in ethanol.
- Set up glass aquaria containing a defined volume of clean, dechlorinated water (e.g., 70 L).
- Prepare a series of test concentrations by diluting the 6PPD-quinone stock solution into the aquaria water. Include a solvent control (ethanol only) and a negative control (water only).

- Randomly assign a specified number of fish to each aquarium.

c. Exposure and Observation:

- Expose the fish to the test concentrations for a defined period (e.g., 24 hours).
- Monitor the fish regularly for signs of toxicity and mortality.
- Record the time to mortality for each individual.

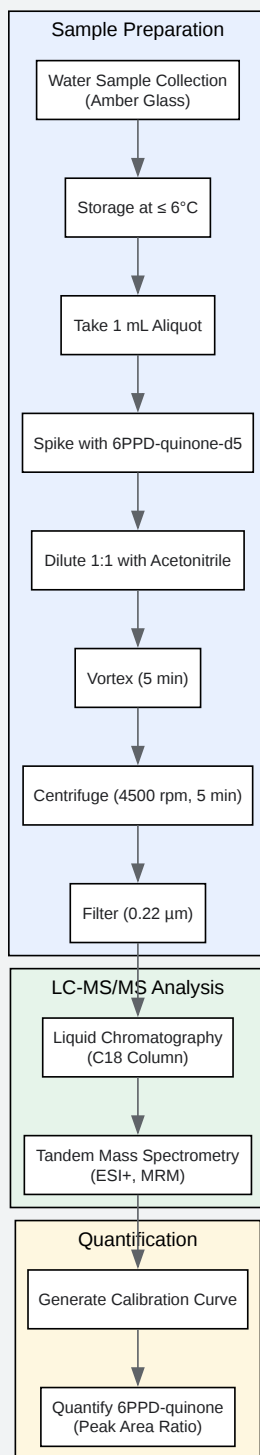
d. Data Analysis:

- Calculate the LC50 value and its 95% confidence interval using appropriate statistical methods (e.g., probit analysis).

## Visualizations

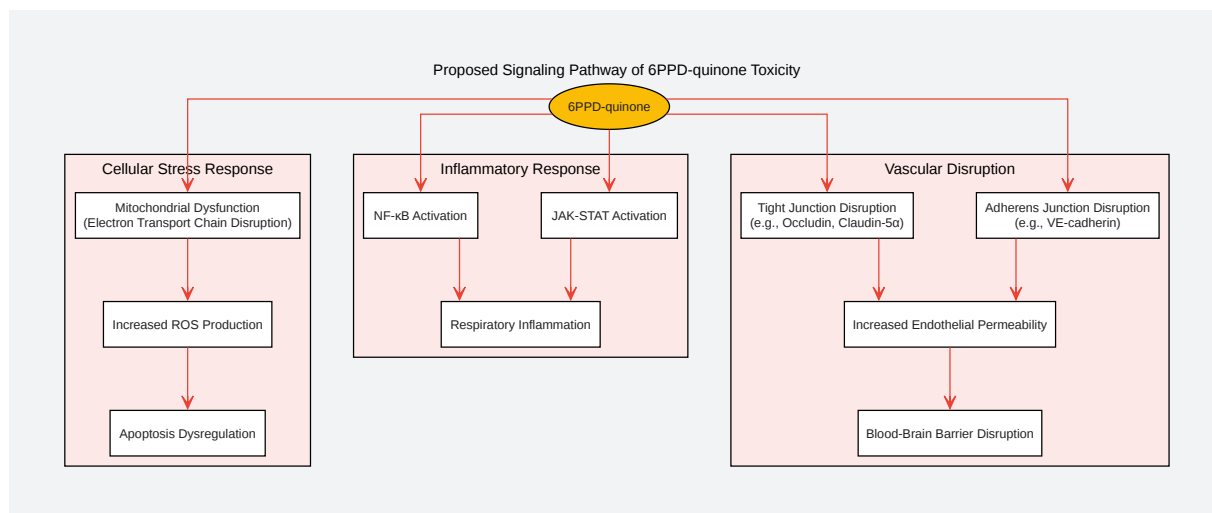
### Experimental Workflow for 6PPD-quinone Analysis

## Experimental Workflow for 6PPD-quinone Analysis

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Caption: Workflow for quantifying 6PPD-quinone in water samples.

## Proposed Signaling Pathway for 6PPD-quinone Toxicity



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Caption: Key molecular pathways implicated in 6PPD-quinone toxicity.

## Concluding Summary for the Technical Professional

**6PPD-quinone-d5** is an indispensable tool for the accurate environmental monitoring of its toxic parent compound, 6PPD-quinone. The methodologies for its use in analytical chemistry are well-established, providing reliable and sensitive quantification. The toxicological data for 6PPD-quinone highlight a complex mechanism of action involving mitochondrial dysfunction, inflammatory responses, and, critically, the disruption of vascular barriers such as the blood-brain barrier. This disruption of endothelial permeability appears to be a key event in the acute

toxicity observed in sensitive species like coho salmon. Further research is warranted to fully elucidate the specific molecular interactions and to assess the potential for sublethal effects in a wider range of organisms. The information presented in this guide serves as a foundational resource for professionals engaged in environmental science, toxicology, and drug development who are investigating the impacts of this significant emerging contaminant.

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